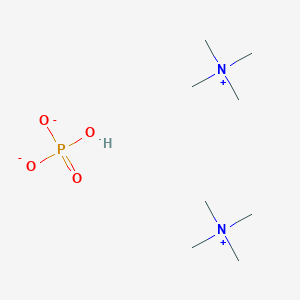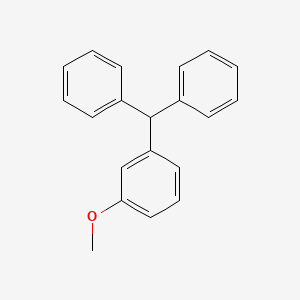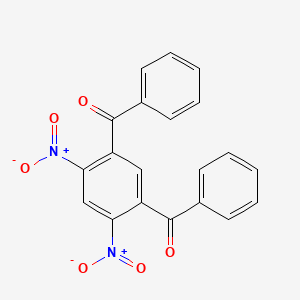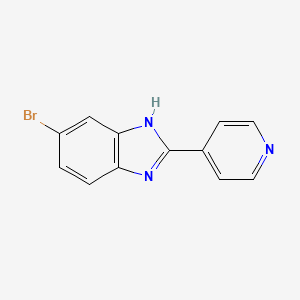
Bis(N,N,N-trimethylmethanaminium) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE is a quaternary ammonium salt with the chemical formula (CH₃)₄N)₂HPO₄. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a crystalline solid that is highly soluble in water and exhibits interesting chemical behavior due to the presence of both the tetramethylammonium cation and the hydrogen phosphate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE can be synthesized through the reaction of tetramethylammonium hydroxide with phosphoric acid. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The reaction can be represented as follows:
2(CH3)4NOH+H3PO4→(CH3)4N)2HPO4+2H2O
Industrial Production Methods
In industrial settings, the production of BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE involves the use of large-scale reactors where tetramethylammonium hydroxide and phosphoric acid are mixed under controlled conditions. The reaction mixture is then subjected to crystallization processes to obtain the pure compound. The purity and yield of the product can be optimized by adjusting the reaction parameters such as temperature, concentration, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetramethylammonium phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphates.
Substitution: The hydrogen phosphate anion can participate in substitution reactions with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions with halides or other anionic species can be carried out in aqueous or organic solvents.
Major Products Formed
Oxidation: Tetramethylammonium phosphate.
Reduction: Various reduced phosphates.
Substitution: Substituted tetramethylammonium salts.
Applications De Recherche Scientifique
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in organic reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The tetramethylammonium cation can interact with negatively charged sites on biomolecules, while the hydrogen phosphate anion can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but with chloride anion instead of hydrogen phosphate.
Tetramethylammonium Hydroxide: Contains hydroxide anion and is used as a strong base.
Tetramethylammonium Sulfate: Contains sulfate anion and is used in ion pair chromatography.
Uniqueness
BIS(TETRAMETHYLAMMONIUM) HYDROGEN PHOSPHATE is unique due to the presence of the hydrogen phosphate anion, which imparts specific chemical properties and reactivity. Its ability to participate in hydrogen bonding and coordination chemistry makes it valuable in various applications, distinguishing it from other tetramethylammonium salts.
Propriétés
Numéro CAS |
63587-25-7 |
|---|---|
Formule moléculaire |
C8H25N2O4P |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
hydrogen phosphate;tetramethylazanium |
InChI |
InChI=1S/2C4H12N.H3O4P/c3*1-5(2,3)4/h2*1-4H3;(H3,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
NRWCULBPDGBRQD-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)C.C[N+](C)(C)C.OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside](/img/structure/B14114611.png)

![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B14114623.png)
![3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide](/img/structure/B14114628.png)

![butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14114636.png)

![6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14114650.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14114664.png)
![4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol](/img/structure/B14114666.png)
![4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14114672.png)
![Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate](/img/structure/B14114678.png)
![4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B14114688.png)
